

# A Comparative Spectroscopic Guide to 6-Amino-5-Nitrosouracil and Its Analogues

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## Compound of Interest

Compound Name: 6-Amino-5-nitrosouracil

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **6-amino-5-nitrosouracil** and its N-methylated analogues, 6-amino-1-methyl-5-nitrosouracil and 6-amino-1,3-dimethyl-5-nitrosouracil. The structural modifications introduced by N-methylation significantly influence the electronic and vibrational properties of the uracil core, which can be effectively characterized using various spectroscopic techniques. Understanding these spectroscopic signatures is crucial for the identification, characterization, and quality control of these compounds in research and drug development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Vis, FTIR, NMR, and Mass Spectrometry analyses of **6-amino-5-nitrosouracil** and its analogues.

**Table 1: UV-Vis Spectroscopic Data**

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
6-Amino-5-nitrosouracil	Not explicitly found	-
6-Amino-1-methyl-5-nitrosouracil	Not explicitly found	-
6-Amino-1,3-dimethyl-5-nitrosouracil	~268[1]	pH-dependent

**Table 2: Key FTIR Absorption Bands (cm<sup>-1</sup>)**

Compound	v(N-H)	v(C=O)	v(N=O)
6-Amino-5-nitrosouracil	~3300	~1700-1650	Not explicitly found
6-Amino-1-methyl-5-nitrosouracil	Not explicitly found	Not explicitly found	Not explicitly found
6-Amino-1,3-dimethyl-5-nitrosouracil	~3300[1]	~1700-1650[1]	~1500

Note: Values for 6-amino-1,3-dimethyl-5-nitrosouracil are estimated from the NIST WebBook spectrum and general literature values.

**Table 3: <sup>1</sup>H NMR Chemical Shifts (δ, ppm)**

Compound	N-CH <sub>3</sub>	N-H (exchangeable)	Solvent
6-Amino-5-nitrosouracil	-	Not explicitly found	-
6-Amino-1-methyl-5-nitrosouracil	Not explicitly found	Not explicitly found	-
6-Amino-1,3-dimethyl-5-nitrosouracil	2.95[1]	11.18[1]	DMSO-d <sub>6</sub>

**Table 4: Mass Spectrometry Data**

Compound	Molecular Ion (m/z)	Key Fragments (m/z)	Ionization Method
6-Amino-5-nitrosouracil	156.03	Not explicitly found	Not specified
6-Amino-1-methyl-5-nitrosouracil	170.04	Not explicitly found	Not specified
6-Amino-1,3-dimethyl-5-nitrosouracil	184.06	Not explicitly found	Not specified

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols for pyrimidine derivatives and should be optimized for the specific compound and instrument.

### UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of the analyte is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water). Serial dilutions are then made to obtain concentrations that yield absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent used for sample preparation).
- **Data Acquisition:** The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) is determined from the spectrum.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
- **Instrumentation:** An FTIR spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- **Data Acquisition:** The sample spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.

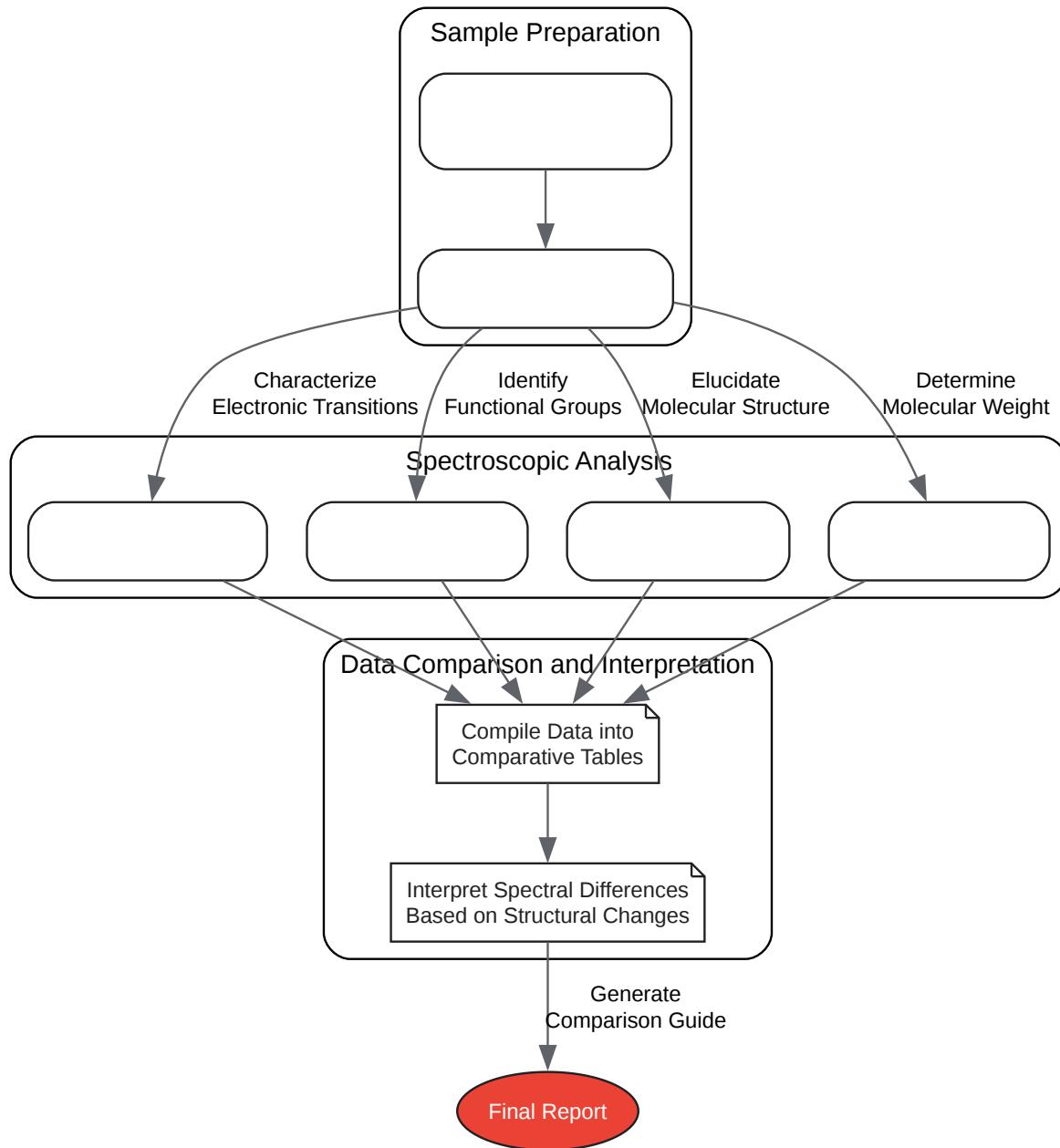
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For labile protons (e.g., N-H), a  $\text{D}_2\text{O}$  exchange experiment can be performed to confirm their assignment.

## Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system for separation prior to introduction into the mass spectrometer.
- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI) is used.
- Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion and any fragment ions are recorded.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of **6-amino-5-nitrosouracil** and its analogues.



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Caption: Workflow for the comparative spectroscopic analysis.

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## References

- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]
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